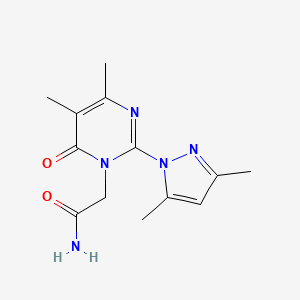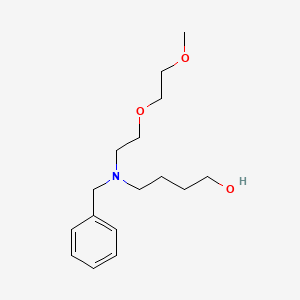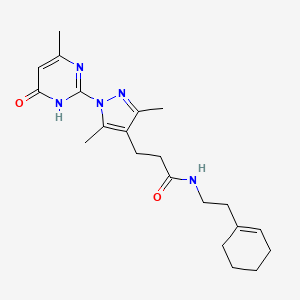![molecular formula C17H16ClN3O3 B2436299 5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide CAS No. 2034552-73-1](/img/structure/B2436299.png)
5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs . The compound also contains a furan ring, which is a heterocyclic compound that contributes to the aroma of many substances . The pyrazole group is another heterocyclic compound that is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and pyrazole groups are both planar, while the furan ring introduces some three-dimensionality .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide group might undergo hydrolysis under acidic or basic conditions, while the furan ring might undergo electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group might increase its solubility in water .
Applications De Recherche Scientifique
Environmental Impact and Behavior of Chemical Compounds
- Occurrence, Fate, and Behavior in Aquatic Environments : Studies have shown the importance of understanding the environmental fate and behavior of chemical compounds. For example, research on parabens, which, like the compound , are also used in various products, highlights the necessity to study their occurrence, fate, and behavior in aquatic environments to mitigate potential negative impacts on ecosystems (Haman et al., 2015).
Sustainable Chemical Production and Environmental Safety
- Conversion of Biomass to Chemicals : The transformation of plant biomass into valuable chemicals, such as furan derivatives, is crucial for sustainable chemical production. Research in this area focuses on using biomass as a feedstock to replace non-renewable sources, which could be relevant for the synthesis and application of complex compounds like 5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide (Chernyshev et al., 2017).
Environmental Toxicology and Health Concerns
- Toxicological Effects of Chemicals on Marine Biota : There is growing concern about the environmental and health impacts of various chemicals, including sunscreens like ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane. These concerns underline the importance of assessing the toxicological effects of chemicals on marine ecosystems and human health, which could also apply to the study and use of chemicals with complex structures (da Silva et al., 2021).
Mécanisme D'action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit viral replication, reduce inflammation, or prevent cancer cell proliferation .
Biochemical Pathways
Indole derivatives have been shown to impact a wide range of biochemical pathways, often resulting in diverse biological activities .
Result of Action
Similar compounds have been shown to have a range of effects at the molecular and cellular level, often related to their biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-23-16-3-2-14(18)8-15(16)17(22)19-5-6-21-10-13(9-20-21)12-4-7-24-11-12/h2-4,7-11H,5-6H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHYRZLPCSJZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-Butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2436221.png)
![Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2436222.png)


![N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide](/img/structure/B2436228.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2436231.png)
![5-chloro-4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2436232.png)



